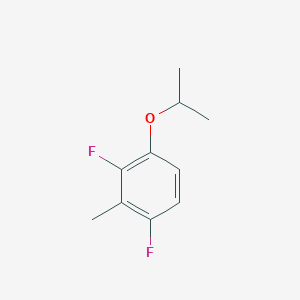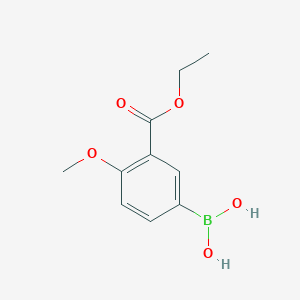
3-Chloro-2-fluoro-5-(methylthio)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-fluoro-5-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H6ClFOS. It is a substituted benzaldehyde, characterized by the presence of chlorine, fluorine, and a methylthio group on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-5-(methylthio)benzaldehyde can be achieved through several methodsThis can be done through a series of substitution reactions, often using reagents such as chlorinating agents, fluorinating agents, and methylthiolating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes may include catalytic reactions, high-temperature conditions, and the use of specialized equipment to handle reactive intermediates and by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-fluoro-5-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro, fluoro, and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Oxidation: Formation of 3-Chloro-2-fluoro-5-(methylthio)benzoic acid.
Reduction: Formation of 3-Chloro-2-fluoro-5-(methylthio)benzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Chloro-2-fluoro-5-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Chloro-2-fluoro-5-(methylthio)benzaldehyde exerts its effects depends on its interactions with molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical pathways and effects. The presence of the chloro, fluoro, and methylthio groups can influence its reactivity and binding affinity to these targets .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
- 3-Chloro-2-fluoro-5-(methylthio)benzyl alcohol
- 3-Chloro-2-fluoro-5-(methylthio)benzoic acid
Uniqueness
3-Chloro-2-fluoro-5-(methylthio)benzaldehyde is unique due to the specific combination of substituents on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H6ClFOS |
|---|---|
Peso molecular |
204.65 g/mol |
Nombre IUPAC |
3-chloro-2-fluoro-5-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H6ClFOS/c1-12-6-2-5(4-11)8(10)7(9)3-6/h2-4H,1H3 |
Clave InChI |
SGLWYEBVTYRYJL-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=C(C(=C1)Cl)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


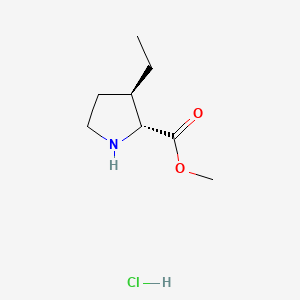

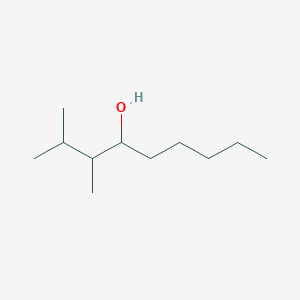


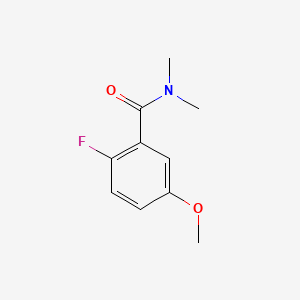
![4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine](/img/structure/B14017424.png)
![7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B14017440.png)



